N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

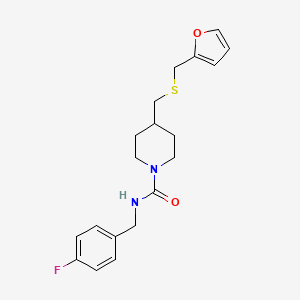

N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23FN2O2S and its molecular weight is 362.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a furan moiety and a fluorobenzyl group. The presence of these functional groups contributes to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds featuring piperidine and furan rings have been associated with antibacterial and antifungal properties. These activities are often attributed to their ability to disrupt cellular membranes or inhibit essential enzymes in microbial metabolism .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

A summary of biological activities reported for similar compounds is presented in Table 1.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperidine derivatives found that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria, suggesting that this compound may exhibit similar efficacy .

- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through AChE inhibition, which could translate into therapeutic benefits for conditions like Alzheimer's disease .

- Anticancer Potential : In vitro studies demonstrated that derivatives with similar structures induced apoptosis in HeLa cells, highlighting their potential as anticancer agents .

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological activities, particularly in the modulation of various biological pathways. It has been identified as a potential modulator of prostaglandin receptors, specifically the Prostaglandin F2α (FP) receptor, which plays a crucial role in uterine contractions.

Therapeutic Applications

- Pain Management: The compound has shown promise in inhibiting uterine contractions, making it potentially useful for treating conditions such as dysmenorrhea and preterm labor. Studies indicate that antagonism of the FP receptor can effectively reduce symptoms associated with excessive uterine contractions.

- Cancer Research: Preliminary studies suggest that compounds with similar structures may have anticancer properties due to their ability to interact with G protein-coupled receptors (GPCRs), which are implicated in cancer progression.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its therapeutic potential. The following table summarizes some findings related to SAR:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-fluorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values suggest higher potency.

Case Studies and Clinical Relevance

- Dysmenorrhea Treatment: Clinical trials involving similar compounds have documented their effectiveness in managing dysmenorrhea symptoms by reducing uterine contractions through FP receptor antagonism.

- Preterm Labor Management: In various case studies, compounds targeting prostaglandin pathways have been utilized to manage preterm labor effectively, highlighting the relevance of this compound in obstetric care.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at position 5 of the benzimidazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups:

Reagents/Conditions :

-

Amines (e.g., aniline, piperazine) or thiols in the presence of NaOH or K₂CO₃.

-

Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

Products :

-

5-Amino or 5-thioether benzimidazole derivatives.

Example :

Substitution with piperazine yields 5-piperazinyl derivatives, which exhibit enhanced biological activity in acetylcholinesterase (AChE) inhibition studies .

Table 1: Substitution Reactions of the Chlorine Atom

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperazine | DMF, 100°C, 12 h | 5-Piperazinyl-benzimidazole | AChE inhibition |

| Sodium thiophenolate | DMSO, 80°C, 8 h | 5-Phenylthio-benzimidazole | Antimicrobial agents |

Oxidation of the Hydroxyphenyl Group

The para-hydroxyphenyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions:

Reagents/Conditions :

-

KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).

-

Elevated temperatures (50–70°C).

Products :

-

Benzoquinone-benzimidazole hybrids.

Mechanism :

The hydroxyl group is oxidized to a ketone, followed by conjugation with the aromatic ring. These quinones are studied for redox-active applications in medicinal chemistry .

O-Alkylation and Acylation Reactions

The phenolic hydroxyl group participates in alkylation and acylation reactions to modify solubility and bioactivity:

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of NaH or Et₃N.

-

Solvents: THF or acetone at room temperature.

Products :

-

4-Alkoxy or 4-acyloxy benzimidazole derivatives.

Example :

Methylation of the hydroxyl group improves lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

Table 2: O-Functionalization Reactions

| Reaction Type | Reagent | Product | Biological Impact |

|---|---|---|---|

| Alkylation | Methyl iodide | 4-Methoxy-benzimidazole | Increased bioavailability |

| Acylation | Acetyl chloride | 4-Acetoxy-benzimidazole | Prodrug synthesis |

Electrophilic Substitution on the Benzimidazole Core

The electron-rich benzimidazole ring undergoes electrophilic substitution, particularly at positions activated by the hydroxyphenyl group:

Reactions :

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 4 or 6.

-

Sulfonation: Fuming H₂SO₄ adds sulfonic acid groups.

Applications :

Nitro derivatives serve as intermediates for reduced amine analogs with antitumor activity .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in palladium- or copper-catalyzed couplings to form

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22-9-7-16(8-10-22)13-25-14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRWSZBXYDCMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.